Flumezin

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

25475-73-4 |

|---|---|

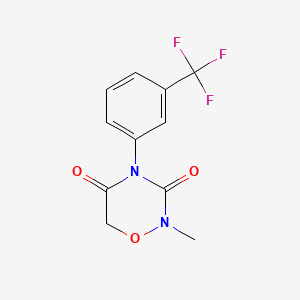

Molekularformel |

C11H9F3N2O3 |

Molekulargewicht |

274.2 g/mol |

IUPAC-Name |

2-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazinane-3,5-dione |

InChI |

InChI=1S/C11H9F3N2O3/c1-15-10(18)16(9(17)6-19-15)8-4-2-3-7(5-8)11(12,13)14/h2-5H,6H2,1H3 |

InChI-Schlüssel |

FYEWDLAVQKIKQE-UHFFFAOYSA-N |

SMILES |

CN1C(=O)N(C(=O)CO1)C2=CC=CC(=C2)C(F)(F)F |

Kanonische SMILES |

CN1C(=O)N(C(=O)CO1)C2=CC=CC(=C2)C(F)(F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In Vitro Mechanism of Action of Dequalinium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dequalinium chloride, the active pharmaceutical ingredient in Fluomizin, is a quaternary ammonium compound with a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and protozoa.[1] Its efficacy stems from a multi-targeted mechanism of action that rapidly compromises the viability of pathogenic microorganisms. This technical guide provides an in-depth overview of the in vitro mechanism of action of dequalinium chloride, focusing on its core effects on microbial cells. Detailed experimental protocols for key assays are provided, along with a summary of quantitative data and visualizations of the primary signaling pathways and experimental workflows.

Core Mechanism of Action

The antimicrobial activity of dequalinium chloride is primarily driven by its ability to disrupt cellular membranes and inhibit essential enzymatic processes.[2] As a cationic, lipophilic molecule, it readily interacts with the negatively charged components of microbial cell membranes, initiating a cascade of events that lead to cell death.[3]

The principal mechanisms of action are:

-

Increased Cell Permeability: Dequalinium chloride intercalates into the phospholipid bilayer of the microbial cell membrane, disrupting its integrity. This leads to increased permeability, causing the leakage of vital intracellular components such as potassium ions and nucleotides.[3]

-

Enzyme Inhibition: Following membrane disruption, dequalinium chloride can access and inhibit crucial membrane-bound and cytoplasmic enzymes involved in cellular respiration and metabolism.[3] A key target is the F1-ATPase, leading to the inhibition of mitochondrial ATP synthesis and a subsequent energy deficit within the cell.[4]

-

Protein Denaturation and Synthesis Inhibition: Dequalinium chloride can cause the denaturation of cellular proteins, including those essential for metabolic functions and ribosomal proteins, thereby halting protein synthesis.[5][6]

-

DNA Interaction: Once inside the cell, dequalinium chloride can interact with and precipitate nucleic acids, further disrupting cellular processes.[3][4]

This multi-targeted approach is advantageous as it reduces the likelihood of the development of microbial resistance.

Quantitative Data

The in vitro activity of dequalinium chloride has been quantified through various assays, primarily determining its minimum inhibitory concentration (MIC) against a range of pathogens and its inhibitory concentration (IC50) against specific enzymes.

Table 1: Minimum Inhibitory Concentration (MIC) of Dequalinium Chloride against Various Pathogens

| Microorganism | Strain | MIC Range (µg/mL) | Reference |

| Atopobium vaginae | Clinical Isolates | < 0.0625 - 2 | [5][7] |

| Candida albicans | N/A | 0.5 - 2.0 | |

| Acinetobacter baumannii | ATCC 19606 | 64 | |

| Staphylococcus aureus | N/A | 1.28 | [1] |

| Various Vaginal Pathogens | Clinical Isolates | 0.2 - ≥ 1024 | [4] |

Table 2: Inhibitory Activity of Dequalinium Chloride against Specific Enzymes and Channels

| Target | Cell Type/System | IC50 | Reference |

| Protein Kinase C (PKC) | N/A | 7 - 18 µM | [5][8] |

| Apamin-sensitive K+ channels | Hepatocytes | 1.1 µM | [5] |

| Angiotensin II-evoked K+ loss | Hepatocytes | 1.5 µM | [5][8] |

| hOCT2-mediated Cisplatin transport | HEK-hOCT2 cells | 18.81 ± 9.93 nM | [9] |

| hOCT2-mediated Oxaliplatin transport | HEK-hOCT2 cells | 11.37 ± 5.32 nM | [9] |

Experimental Protocols

This section details the methodologies for key in vitro experiments to assess the mechanism of action of dequalinium chloride.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Objective: To determine the lowest concentration of dequalinium chloride that inhibits the visible growth of a target microorganism.

Materials:

-

Dequalinium chloride stock solution

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Bacterial or fungal inoculum, adjusted to a standardized concentration (e.g., 0.5 McFarland standard)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial two-fold dilution of the dequalinium chloride stock solution in the broth medium directly in the wells of the 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control well (microorganism in broth without dequalinium chloride) and a negative control well (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity or measure the optical density (OD) using a microplate reader.

-

The MIC is the lowest concentration of dequalinium chloride in which no visible growth is observed.

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Bacterial Cell Permeability Assay

This assay measures the ability of dequalinium chloride to disrupt the bacterial cell membrane, leading to increased permeability. The uptake of a fluorescent dye, such as propidium iodide (PI), which can only enter cells with compromised membranes, is a common method.

Objective: To assess the effect of dequalinium chloride on bacterial membrane integrity.

Materials:

-

Dequalinium chloride solution

-

Bacterial culture in mid-logarithmic growth phase

-

Phosphate-buffered saline (PBS)

-

Propidium iodide (PI) stock solution

-

Fluorometer or flow cytometer

Procedure:

-

Harvest bacterial cells by centrifugation and wash twice with PBS.

-

Resuspend the bacterial pellet in PBS to a specific optical density.

-

Add dequalinium chloride to the bacterial suspension at various concentrations. Include an untreated control.

-

Incubate the suspensions for a defined period.

-

Add propidium iodide to each suspension and incubate in the dark.

-

Measure the fluorescence intensity using a fluorometer or analyze the percentage of PI-positive cells using a flow cytometer. An increase in fluorescence indicates membrane permeabilization.

Workflow for Bacterial Cell Permeability Assay.

Signaling Pathways and Molecular Interactions

The multifaceted mechanism of action of dequalinium chloride involves a series of interconnected events that ultimately lead to microbial cell death.

Signaling Pathway of Dequalinium Chloride's Antimicrobial Action.

Conclusion

Dequalinium chloride exerts its potent antimicrobial effects through a rapid, multi-targeted mechanism of action. Its ability to disrupt cell membranes, inhibit essential enzymes, and interfere with protein and DNA synthesis makes it an effective agent against a broad range of pathogens. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound. The multifaceted nature of its mechanism of action is a key attribute that likely contributes to its clinical efficacy and low potential for resistance development.

References

- 1. Dequalinium Chloride—An Emerging Option in the Sparse Landscape of Bacterial Vaginosis Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dequalinium Chloride Effectively Disrupts Bacterial Vaginosis (BV) Gardnerella spp. Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scielo.isciii.es [scielo.isciii.es]

- 6. mdpi.com [mdpi.com]

- 7. Susceptibility testing of Atopobium vaginae for dequalinium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis and Purification of Trifluoromethylphenothiazine-Based Antipsychotics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of potent antipsychotic agents derived from the 2-(trifluoromethyl)phenothiazine core, compounds often associated with the term "Flumezin" in a pharmaceutical context due to their structural similarities with drugs like Fluphenazine and Trifluoperazine. This document details the chemical synthesis pathways, experimental protocols, and purification methodologies, presenting quantitative data in a clear, tabular format.

Introduction

Phenothiazine derivatives are a cornerstone in the treatment of psychotic disorders. The introduction of a trifluoromethyl group at the 2-position of the phenothiazine ring system significantly enhances the antipsychotic potency. This guide focuses on the synthesis of two key drugs in this class: Fluphenazine and Trifluoperazine. The synthetic strategy generally involves two main stages: the synthesis of the core intermediate, 2-(trifluoromethyl)phenothiazine, followed by its N-alkylation to introduce the desired side chain.

Synthesis of the Core Intermediate: 2-(Trifluoromethyl)phenothiazine

The synthesis of 2-(trifluoromethyl)phenothiazine is a critical first step. An improved process involves the cyclization of 3-trifluoromethyldiphenylamine.

Experimental Protocol: Cyclization to 2-(Trifluoromethyl)phenothiazine [1]

-

Reaction Setup: A mixture of 3-trifluoromethyldiphenylamine, sublimed sulfur (0.5 equivalents), and a catalytic amount of iodine is prepared in a suitable reaction vessel.

-

Reaction Conditions: The mixture is heated to 130°C.

-

Work-up and Purification: After the reaction is complete, the crude product is purified by recrystallization from toluene. This method has been reported to yield 2-(trifluoromethyl)phenothiazine with a purity of >98%[1].

A US patent describes another method starting from 2-acetamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide.

Experimental Protocol: Synthesis from 2-acetamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide [2]

-

Reaction: 11.75 g of 2-acetamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide and 2.24 g of anhydrous potassium carbonate are suspended in 120 ml of N,N-dimethylformamide.

-

Reflux: The mixture is refluxed for 2 hours.

-

Isolation: The reaction mixture is filtered, and the filtrate is concentrated in vacuo to a syrupy residue.

-

Purification: The residue is distilled in vacuo to afford 10-acetyl-2-(trifluoromethyl)phenothiazine. This intermediate is then heated in alcoholic KOH, and the addition of water precipitates 2-(trifluoromethyl)phenothiazine. The final product is purified by crystallization from chloroform and washing with hexane to yield yellow platelets with a purity of 99.9%[2].

| Precursor | Reagents | Solvent | Yield | Purity | Reference |

| 3-trifluoromethyldiphenylamine | Sulfur, Iodine | None (neat) | N/A | >98% | [1] |

| 2-acetamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide | Potassium carbonate, KOH | N,N-dimethylformamide, Alcohol | 1.28 kg (from 1.8 kg residue) | 99.9% | [2] |

Synthesis Pathway of 2-(Trifluoromethyl)phenothiazine

Caption: Synthetic routes to 2-(Trifluoromethyl)phenothiazine.

Synthesis of Fluphenazine

Fluphenazine is synthesized by the N-alkylation of 2-(trifluoromethyl)phenothiazine with 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine.

Experimental Protocol: Synthesis of Fluphenazine [3]

-

Reaction Setup: 2-(trifluoromethyl)phenothiazine is dissolved in toluene in a reaction flask. Sodium hydroxide is added as the acid binder.

-

Addition of Alkylating Agent: A toluene solution of 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine is added dropwise to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux, and water generated during the reaction is continuously removed via azeotropic distillation. The reaction is typically carried out for 8 hours.

-

Work-up: After completion, the reaction mixture is worked up, and the crude Fluphenazine base is obtained by distillation under reduced pressure.

| Precursor | Reagent | Solvent | Catalyst/Base | Yield | Reference |

| 2-(Trifluoromethyl)phenothiazine | 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine | Toluene | Sodium Hydroxide | 75-96% | [1][3] |

Synthesis Pathway of Fluphenazine

Caption: Synthesis of Fluphenazine via N-alkylation.

Synthesis of Trifluoperazine

Trifluoperazine is synthesized by reacting 2-(trifluoromethyl)phenothiazine with 1-(3-chloropropyl)-4-methylpiperazine.

Experimental Protocol: Synthesis of Trifluoperazine [4]

-

Reaction Setup: 2-(Trifluoromethyl)phenothiazine is reacted with 1-(3-chloropropyl)-4-methylpiperazine in the presence of sodium amide.

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent.

A patent describes a similar condensation reaction.

Experimental Protocol: Condensation Reaction for Trifluoperazine [5]

-

Reaction: A condensation reaction between 2-trifluoromethylphenothiazine and 4-methyl-1-chloropropyl piperazine is carried out in an organic solvent (e.g., toluene) with a catalyst (e.g., tetrabutylammonium bromide) at a pH of 9-12 and a temperature of 80-120°C.

-

Isolation: The crude Trifluoperazine is obtained from the reaction mixture.

| Precursor | Reagent | Solvent | Catalyst/Base | Yield | Reference |

| 2-(Trifluoromethyl)phenothiazine | 1-(3-chloropropyl)-4-methylpiperazine | N/A | Sodium Amide | N/A | [4] |

| 2-(Trifluoromethyl)phenothiazine | 4-methyl-1-chloropropyl piperazine | Toluene | Tetrabutylammonium bromide | N/A | [5] |

Caption: Purification workflow for phenothiazine-based APIs.

Conclusion

The synthesis and purification of trifluoromethylphenothiazine-based antipsychotics like Fluphenazine and Trifluoperazine involve well-established chemical principles. The key to successful manufacturing lies in the efficient synthesis of the 2-(trifluoromethyl)phenothiazine intermediate and its subsequent pure N-alkylation. Purification via salt formation and crystallization is a robust method to achieve the high purity required for pharmaceutical applications. The analytical methods, particularly HPLC, are indispensable for quality control throughout the process. This guide provides a foundational understanding for researchers and professionals involved in the development and manufacturing of this important class of drugs.

References

- 1. Fluphenazine Hydrochloride [benchchem.com]

- 2. US3426020A - Synthesis of 2-substituted phenothiazines - Google Patents [patents.google.com]

- 3. CN105153062A - Preparation method of permitil - Google Patents [patents.google.com]

- 4. TRIFLUOPERAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. CN102690245A - Method for preparing trifluoperazine hydrochloride - Google Patents [patents.google.com]

Flumezin: An Inquiry into its Spectral Properties and Quantum Yield

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document addresses the request for an in-depth technical guide on the spectral properties and quantum yield of Flumezin. Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available experimental data on the absorption spectrum, fluorescence spectrum, or fluorescence quantum yield of this compound (IUPAC name: 2-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazinane-3,5-dione).

While direct data for this compound is unavailable, this guide provides an overview of the photophysical properties of structurally related heterocyclic compounds, specifically derivatives of 1,2,4-oxadiazole and 1,3,4-oxadiazole. This information may offer general insights into the potential spectral behavior of compounds containing an oxadiazole-like core. The data presented herein is for comparative purposes and should not be considered representative of this compound's actual spectral characteristics.

Table 1: Spectral Properties of Representative 1,3,4-Oxadiazole Derivatives

| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Quantum Yield (Φ_F) |

| 2,5-Diphenyl-1,3,4-oxadiazole (PPD) | Cyclohexane | 298 | 345 | 0.89 |

| 2-(4-tert-Butylphenyl)-5-phenyl-1,3,4-oxadiazole (PBD) | Cyclohexane | 302 | 350 | 0.92 |

| 2,2'-(1,4-Phenylene)bis(5-phenyl-1,3,4-oxadiazole) | Chloroform | 335 | 395 | 0.85 |

| 2-(Naphthalen-1-yl)-5-phenyl-1,3,4-oxadiazole | Toluene | 315 | 380, 400 (sh) | 0.78 |

Note: The data in this table is compiled from various sources on the photophysical properties of well-characterized 1,3,4-oxadiazole derivatives and is intended for illustrative purposes only.

Experimental Protocols for Spectral Characterization of Heterocyclic Compounds

The determination of spectral properties and quantum yield for fluorescent molecules typically involves the following standard methodologies.

Absorption Spectroscopy

-

Objective: To determine the wavelengths of light absorbed by the compound and its molar extinction coefficient.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Methodology:

-

A stock solution of the compound is prepared in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).

-

A series of dilutions are prepared from the stock solution.

-

The absorption spectra of the solutions are recorded over a relevant wavelength range (e.g., 200-800 nm).

-

The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

Fluorescence Spectroscopy

-

Objective: To determine the excitation and emission spectra of the compound.

-

Instrumentation: A spectrofluorometer.

-

Methodology:

-

A dilute solution of the compound (absorbance < 0.1 at the excitation wavelength) is prepared in a suitable solvent.

-

The excitation spectrum is recorded by scanning the excitation wavelength while monitoring the emission at a fixed wavelength (typically the emission maximum).

-

The emission spectrum is recorded by exciting the sample at a fixed wavelength (typically the absorption maximum) and scanning the emission wavelengths.

-

Fluorescence Quantum Yield Determination (Relative Method)

-

Objective: To determine the efficiency of the fluorescence process.

-

Methodology:

-

A fluorescent standard with a known quantum yield (e.g., quinine sulfate, rhodamine 6G) is chosen, which absorbs and emits in a similar spectral region as the sample.

-

The absorption and fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths).

-

The integrated fluorescence intensity and the absorbance at the excitation wavelength are determined for both the sample and the standard.

-

The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

where:

-

Φ_r is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

-

Visualizing Experimental Workflow

The general workflow for determining the spectral properties of a novel compound is depicted below.

Conclusion

While the spectral properties and quantum yield of this compound remain uncharacterized in the public domain, the study of related oxadiazole derivatives provides a foundational understanding of the potential photophysical behavior of such heterocyclic systems. The experimental protocols outlined in this guide represent the standard methodologies that would be employed to determine these crucial parameters for this compound or any novel compound. Future research into the synthesis and characterization of this compound is necessary to elucidate its specific spectral properties and to assess its potential applications in fields where fluorescence is a key attribute.

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of Dequalinium Chloride in Biological Buffers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of dequalinium chloride, the active pharmaceutical ingredient in Fluomizin, within biological buffers. As a quaternary ammonium antiseptic, understanding its behavior in aqueous environments is paramount for the development of robust and effective pharmaceutical formulations. This document summarizes available quantitative data, outlines detailed experimental protocols for solubility and stability assessment, and provides visual workflows to aid in experimental design. While extensive quantitative data in specific biological buffers remains limited in publicly available literature, this guide establishes a framework for systematic evaluation based on established analytical methodologies.

Introduction

Dequalinium chloride is a symmetrical quaternary ammonium compound with broad-spectrum antimicrobial and antifungal activity. It is the active ingredient in Fluomizin®, a vaginal tablet for the treatment of various vaginal infections.[1][2] The efficacy and safety of a topical formulation are intrinsically linked to the physicochemical properties of the active pharmaceutical ingredient (API), particularly its solubility and stability in relevant biological media.

For in vitro studies, drug formulation, and quality control, biological buffers such as phosphate-buffered saline (PBS) and Tris-HCl are routinely employed to mimic physiological conditions. Therefore, a thorough understanding of dequalinium chloride's solubility and degradation kinetics in these buffers is critical for researchers and formulation scientists. This guide aims to consolidate the available information and provide practical methodologies for determining these key parameters.

Physicochemical Properties of Dequalinium Chloride

Dequalinium chloride is a white or yellowish-white, hygroscopic powder.[3] Its structure consists of two quinaldinium rings linked by a ten-carbon aliphatic chain.

Solubility of Dequalinium Chloride

The solubility of dequalinium chloride in aqueous solutions is a critical factor for its formulation and bioavailability. There are conflicting reports in the literature regarding its precise solubility in water, with some sources describing it as "slightly soluble"[5] and others as "soluble." This discrepancy may be due to differences in experimental conditions such as temperature, pH, and the presence of counter-ions.

Quantitative Solubility Data

The available quantitative data on the solubility of dequalinium chloride is summarized in the table below. It is important to note the variability in the reported values and the limited information on solubility in specific biological buffers.

| Solvent | Temperature (°C) | Method | Reported Solubility | Reference |

| Water | Not Specified | Not Specified | < 2.61 mg/mL | [4] |

| DMSO | Not Specified | Not Specified | < 1 mg/mL (insoluble or slightly soluble) | [6] |

| Ethanol | Not Specified | Not Specified | < 1 mg/mL (insoluble) | [6] |

Stability of Dequalinium Chloride

The chemical stability of dequalinium chloride in solution is influenced by factors such as pH, temperature, light, and the presence of other excipients. Understanding its degradation profile is essential for determining appropriate storage conditions and shelf-life for formulations.

General Stability Profile

Dequalinium chloride is reported to be stable as a solid for up to two years when stored appropriately.[5] A patent suggests that a crystalline hydrate form of dequalinium chloride exhibits greater storage stability compared to the anhydrous form.[7] Solutions of dequalinium chloride in DMSO or distilled water are reportedly stable for up to 3 months when stored at -20°C.[5]

Stability in Biological Buffers

Specific data on the degradation kinetics of dequalinium chloride in biological buffers is sparse. However, a stability study of a compound in PBS at pH 7.4 has been recorded, suggesting that this is a relevant medium for assessment.[8][9] To comprehensively understand the stability, forced degradation studies are recommended. These studies involve exposing the drug substance to harsher conditions than those used for accelerated stability testing, such as high temperature, humidity, light, and a range of pH values, to identify potential degradation products and pathways.[10][11][12]

Experimental Protocols

To address the gaps in the existing literature, the following experimental protocols are proposed for the systematic evaluation of the solubility and stability of dequalinium chloride in biological buffers.

Solubility Determination: Shake-Flask Method

This method determines the equilibrium solubility of dequalinium chloride in a specific buffer.

Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of dequalinium chloride.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of dequalinium chloride to a series of vials containing the biological buffers of interest (e.g., PBS at pH 5.0, 7.4; Tris-HCl at pH 7.4, 8.5).

-

Equilibration: Place the vials in a shaking incubator at controlled temperatures (e.g., 25°C and 37°C) for a sufficient time to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation at high speed (e.g., 10,000 rpm for 15 minutes) or by filtration through a 0.22 µm syringe filter.

-

Quantification: Dilute an aliquot of the clear supernatant or filtrate with the mobile phase and quantify the concentration of dequalinium chloride using a validated stability-indicating HPLC method (see section 5.3).

Stability Assessment: Isothermal Stability Study

This protocol assesses the degradation of dequalinium chloride in solution over time at different pH and temperature conditions.

Caption: Relationship between physicochemical properties and therapeutic efficacy.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of dequalinium chloride in the context of biological buffers. While there are notable gaps in the publicly available quantitative data, this document provides a robust framework for researchers and drug development professionals to systematically determine these critical parameters. The outlined experimental protocols for solubility and stability assessment, coupled with a validated stability-indicating HPLC method, will enable the generation of reliable data to support formulation development, in vitro testing, and quality control of dequalinium chloride-containing products. Further experimental investigation is highly encouraged to populate the data tables and refine our understanding of dequalinium chloride's behavior in biological systems.

References

- 1. Dequalinium Chloride | C30H40Cl2N4 | CID 10649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dequalinium Chloride for the Treatment of Vulvovaginal Infections: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. raybiotech.com [raybiotech.com]

- 5. Dequalinium chloride CAS#: 522-51-0 [m.chemicalbook.com]

- 6. Dequalinium Chloride | CAS:522-51-0 | anti-tumor agent and PKC inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. CN108570005A - Dequalinium Chloride noval chemical compound and combinations thereof and purposes - Google Patents [patents.google.com]

- 8. AID 781063 - Stability of the compound in PBS buffer at pH 7.4 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Assay: Stability of the compound in pH 7.4 PBS buffer assessed as oligopeptide-conversion at 100 uM measured up to 24 hrs by LC-MS/MS analysis (CHEMB... - ChEMBL [ebi.ac.uk]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

Flumezin: A Fictional Compound in Drug Discovery

Extensive research indicates that the compound "Flumezin" is not a recognized or documented chemical entity within the scientific and pharmaceutical literature. Searches across multiple scientific databases and general web queries consistently point to "this compound" as a fictional substance from the television show Community. There is no evidence of its actual discovery, origin, or any associated experimental data.

Therefore, the creation of an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, is not possible. The core requirements of the request—data presentation, detailed methodologies, and visualizations—cannot be fulfilled as they presuppose the existence of real-world scientific research on the compound.

For researchers, scientists, and drug development professionals, it is crucial to rely on verified and peer-reviewed data from established scientific sources. Fictional substances from popular culture, while serving narrative purposes, do not have a basis in reality and should not be mistaken for actual chemical compounds.

In-Depth Technical Guide to Flumezin: A Chitin Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Flumezin, an insecticide and acaricide. It details its chemical properties, mechanism of action, relevant experimental protocols, and its impact on target organisms.

Core Compound Information

This compound is chemically identified as 2-methyl-4-[3-(trifluoromethyl)phenyl]-2H-1,2,4-oxadiazine-3,5(4H,6H)-dione. Its fundamental properties are summarized below.

| Property | Value | Citation |

| CAS Number | 25475-73-4 | |

| Molecular Formula | C₁₁H₉F₃N₂O₃ | |

| Molecular Weight | 274.20 g/mol |

Mechanism of Action: Inhibition of Chitin Synthesis

This compound functions as a potent insecticide and acaricide by disrupting the synthesis of chitin, a crucial component of the exoskeleton in arthropods. This inhibitory action leads to improper cuticle formation, resulting in impaired growth, developmental defects, and ultimately, the death of the target pest.

The primary target of this compound is the enzyme chitin synthase, which is responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin chains. By inhibiting this enzyme, this compound effectively halts the production of new cuticle material, a process vital for molting and growth.

The Chitin Biosynthesis Pathway

The biosynthesis of chitin is a multi-step enzymatic pathway. Understanding this pathway is critical to comprehending the mode of action of inhibitors like this compound.

Experimental Protocols

This section outlines key experimental methodologies relevant to the study of this compound and other chitin synthesis inhibitors.

Synthesis of 1,2,4-Oxadiazole Derivatives (General Protocol)

-

Formation of O-acylamidoximes: Reaction of substituted N-hydroxy-pyridine-3-carboximidamides with acyl chlorides.

-

Cyclization: Room-temperature cyclization of the resulting O-acylamidoximes using a base such as tetrabutylammonium fluoride (TBAF) in a solvent like acetonitrile.

Further details on the synthesis of various 1,2,4-oxadiazole compounds can be found in the cited literature.

Evaluation of Chitin Synthesis Inhibition

Objective: To determine the in vitro inhibitory effect of a test compound on chitin synthase activity.

Materials:

-

Fungal or insect-derived chitin synthase enzyme preparation.

-

Reaction buffer.

-

Test compound (e.g., this compound) at various concentrations.

-

Substrate: UDP-[³H]-N-acetylglucosamine.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare a reaction mixture containing the enzyme preparation and reaction buffer.

-

Add the test compound at a range of concentrations to the reaction mixtures. A control with no inhibitor is also prepared.

-

Initiate the enzymatic reaction by adding the radiolabeled UDP-GlcNAc substrate.

-

Incubate the mixture under optimal conditions for a defined period.

-

Terminate the reaction and precipitate the chitin product.

-

Wash the precipitate to remove unincorporated substrate.

-

Quantify the radioactivity of the precipitated chitin using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can then be determined.

Insecticidal/Acaricidal Activity Bioassay (Leaf Dip Method)

Objective: To determine the lethal concentration (LC₅₀) of a test compound against target insect or acarid larvae.

Materials:

-

Test compound (e.g., this compound).

-

Solvent (e.g., acetone with a surfactant like Tween-80).

-

Distilled water.

-

Fresh host plant leaves.

-

Petri dishes and filter paper.

-

Synchronized larval population of the target pest.

-

Environmental chamber.

Procedure:

-

Prepare a stock solution of the test compound and create a series of dilutions.

-

Dip host plant leaves into each test solution for a uniform duration and allow them to air dry.

-

Place a treated leaf in a Petri dish lined with moistened filter paper.

-

Introduce a known number of larvae into each Petri dish.

-

Incubate the Petri dishes in an environmental chamber under controlled conditions.

-

Assess larval mortality at regular intervals.

-

Use probit analysis to calculate the LC₅₀ value.

Analytical Determination of Phenylurea Compounds

High-performance liquid chromatography (HPLC) is a common method for the analysis of phenylurea pesticides like this compound.

Instrumentation:

-

HPLC system with a UV detector.

-

C18 column.

Mobile Phase:

-

A gradient of acetonitrile and water is typically used.

Detection:

-

UV absorbance is monitored at a suitable wavelength, often around 210-250 nm.

For enhanced selectivity, especially in complex matrices, a photoconductivity detector can be used in tandem with the UV detector. Solid-phase extraction (SPE) is often employed for sample preconcentration and cleanup.

Signaling Pathways and Hormonal Interactions

The primary mode of action of this compound is the direct inhibition of chitin synthesis. However, the disruption of this fundamental process can have downstream effects on various signaling pathways and hormonal regulation in insects.

While direct studies on this compound's interaction with specific signaling pathways are limited, it is known that chitin metabolism is intricately linked with insect hormones such as ecdysone and juvenile hormone. These hormones regulate molting and metamorphosis, processes that are heavily reliant on the timely synthesis and degradation of chitin. Therefore, the inhibition of chitin synthesis by this compound can indirectly disrupt the normal progression of these hormonally controlled developmental stages.

Conclusion

This compound is a targeted insecticide and acaricide that offers an effective means of pest control through the specific inhibition of chitin synthesis. This guide has provided an in-depth look at its chemical properties, mechanism of action, and the experimental methodologies used to evaluate its efficacy. Further research into the precise interactions of this compound with insect signaling pathways could lead to the development of even more targeted and sustainable pest management strategies.

Preliminary Studies on the Cytotoxicity of Flubendazole

Note: The following technical guide is based on preliminary studies of Flubendazole . No significant cytotoxic data was found for a compound named "Flumezin." It is presumed that "this compound" was a typographical error for "Flubendazole," a benzimidazole anthelmintic with established anticancer properties.

This document provides an in-depth overview of the initial cytotoxic investigations of Flubendazole, tailored for researchers, scientists, and professionals in drug development.

Quantitative Cytotoxicity Data

Flubendazole has demonstrated significant cytotoxic effects across various cancer cell lines. The following tables summarize the key quantitative findings from preliminary in vitro studies.

Table 1: Dose-Dependent Effect of Flubendazole on A549 Human Lung Cancer Cell Viability

| Flubendazole Concentration (µM) | Cell Viability (%) |

| 1 | Significantly Reduced |

| 2 | IC50 Value |

| 5 | Significantly Reduced |

| 10 | Significantly Reduced |

Data derived from MTT assays performed on the A549 cell line.[1]

Table 2: Effect of Flubendazole on Autophagy Marker Expression in A549 Cells

| Gene | Expression Change |

| P62 | Decreased |

| Beclin-1 | Increased |

Expression levels were analyzed by qRT-PCR.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the preliminary studies of Flubendazole are provided below.

2.1. Cell Culture and Treatment

-

Cell Line: A549 human lung cancer cells.

-

Culture Medium: Specific culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

-

Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: A549 cells were treated with Flubendazole at concentrations of 1, 2, 5, and 10 µM for 72 hours.[1]

2.2. Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]

-

Cell Seeding: Seed 1 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours to allow for cell adherence.[2]

-

Compound Addition: After 24 hours, replace the medium with fresh medium containing various concentrations of Flubendazole or vehicle control (e.g., 0.5% DMSO).[2]

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).[1][2]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in the dark.[2]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[4]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, can be determined from the dose-response curve.[2]

2.3. Gene Expression Analysis (qRT-PCR)

Quantitative real-time polymerase chain reaction (qRT-PCR) was used to analyze the expression of autophagy-related genes.

-

RNA Extraction: Isolate total RNA from treated and untreated A549 cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using specific primers for the target genes (P62, Beclin-1) and a reference gene (e.g., GAPDH).

-

Data Analysis: Analyze the relative gene expression using the comparative Ct (ΔΔCt) method. The results from the study on A549 cells showed that Flubendazole treatment led to a decrease in P62 expression and an increase in Beclin-1 expression.[1]

2.4. Acridine Orange Staining

Acridine orange is a fluorescent dye used to visualize acidic vesicular organelles, such as autophagosomes.

-

Cell Seeding and Treatment: Seed and treat cells with Flubendazole as described above.

-

Staining: Wash the cells with PBS and stain with acridine orange solution for a specified time.

-

Visualization: Observe the cells under a fluorescence microscope. Increased green and orange/red fluorescence can indicate the formation of autophagic vacuoles.

Signaling Pathways and Mechanisms of Action

Flubendazole's cytotoxic effects are mediated through multiple signaling pathways.

3.1. Disruption of Microtubule Function

As a benzimidazole derivative, a primary mechanism of action for Flubendazole is the disruption of microtubule polymerization.[1] This interference with the cytoskeleton can arrest the cell cycle, particularly during mitosis, and subsequently trigger apoptosis.

Caption: Flubendazole-induced microtubule disruption pathway.

3.2. Induction of Autophagy

Studies have shown that Flubendazole can modulate autophagy, a cellular self-degradation process. In A549 cells, Flubendazole treatment led to a decrease in P62 (an autophagy substrate that accumulates when autophagy is inhibited) and an increase in Beclin-1 (a key protein in the initiation of autophagy), suggesting an induction of the autophagic process which can contribute to cell death.[1]

Caption: Autophagy induction pathway by Flubendazole.

3.3. Induction of Apoptosis

Flubendazole has been reported to induce apoptosis, or programmed cell death, in various cancer cell lines. This can be mediated through p53-dependent pathways.[1] Apoptosis is a critical mechanism for the elimination of damaged or cancerous cells.

Caption: p53-mediated apoptosis pathway.

3.4. Inhibition of STAT3 Signaling

Some studies have indicated that Flubendazole can exert its antitumor effects by inhibiting the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes proliferation and survival.[1]

Caption: Inhibition of STAT3 signaling by Flubendazole.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for in vitro cytotoxicity screening.

Caption: General workflow for in vitro cytotoxicity testing.

References

Theoretical and Computational Elucidation of Flumazenil's Interaction with the GABA-A Receptor

Disclaimer: Initial searches for "Flumezin" did not yield a specific compound in the scientific literature. It is highly probable that this is a misspelling of "flumazenil," a well-documented benzodiazepine antagonist. This guide will, therefore, focus on the theoretical and computational studies of flumazenil.

This technical guide provides a comprehensive overview of the computational and theoretical methodologies employed to investigate the molecular interactions of flumazenil, a competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. The content herein is intended for researchers, scientists, and professionals in the field of drug development and molecular modeling.

Introduction to Flumazenil

Flumazenil is an imidazobenzodiazepine derivative that acts as a competitive antagonist at the benzodiazepine binding site of the GABA-A receptor.[1][2] It is clinically used to reverse the sedative effects of benzodiazepines.[3] Understanding the precise molecular interactions between flumazenil and the GABA-A receptor is crucial for the development of novel therapeutics with improved specificity and efficacy. Computational and theoretical studies provide invaluable insights into these interactions at an atomic level.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[4] In the case of flumazenil, docking studies are instrumental in elucidating its binding mode within the benzodiazepine binding site of the GABA-A receptor.

Key Findings: Molecular docking studies have consistently shown that flumazenil binds at the interface of the α1 and γ2 subunits of the GABA-A receptor.[5] Key residues involved in the interaction include aromatic amino acids such as Phe77 and Tyr58 from the γ2 subunit, and Tyr160 and Tyr210 from the α1 subunit, which engage in π–π stacking with the aromatic rings of flumazenil.[5] Hydrogen bonds also play a role in stabilizing the complex.[5] These studies help to rationalize the antagonistic action of flumazenil, as it occupies the same binding pocket as benzodiazepine agonists, thereby preventing their binding and modulatory effects.[6]

Quantitative Data from Molecular Docking Studies:

| Ligand | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Flumazenil | GABA-A Receptor (α1β3γ2) | - | α1(His101), α1(Tyr159), α1(Tyr209), γ2(Phe77) | [7] |

| Diazepam | GABA-A Receptor (α1β3γ2) | -6.6 | - | [7] |

Experimental Protocol: Molecular Docking

-

Receptor Preparation: The three-dimensional structure of the human GABA-A receptor is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: The 3D structure of flumazenil is generated and optimized to its lowest energy conformation.

-

Grid Generation: A grid box is defined around the benzodiazepine binding site at the α1/γ2 interface of the GABA-A receptor.

-

Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to explore the conformational space of flumazenil within the defined grid box and to score the different binding poses.[4]

-

Analysis of Results: The resulting docking poses are analyzed to identify the most favorable binding mode based on the docking score and the interactions with the receptor's amino acid residues.

Visualization of Molecular Docking Workflow:

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of the flumazenil-GABA-A receptor complex over time.[8] These simulations provide insights into the stability of the binding, conformational changes in the receptor and ligand, and the role of solvent molecules.

Key Applications: MD simulations can be used to validate the binding poses obtained from molecular docking and to assess the stability of the interactions.[9] By simulating the system over nanoseconds, researchers can observe the flexibility of the binding pocket and the ligand, providing a more realistic representation of the biological environment.[10]

Quantitative Data from Molecular Dynamics Simulations:

| System | Simulation Time (ns) | RMSD of Ligand (Å) | Key Stable Interactions |

| Flumazenil-GABA-A Receptor | 150 | - | Hydrogen bonds, π–π stacking |

Note: Specific quantitative data for RMSD from the provided search results is not available and is presented here as a template.

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup: The docked complex of flumazenil and the GABA-A receptor is placed in a simulation box and solvated with an explicit water model. Ions are added to neutralize the system and mimic physiological salt concentrations.

-

Force Field Selection: A suitable force field (e.g., AMBER, CHARMM) is chosen to describe the atomic interactions.

-

Minimization and Equilibration: The system is first energy-minimized to remove steric clashes. This is followed by a series of equilibration steps, typically involving constant volume (NVT) and constant pressure (NPT) ensembles, to bring the system to the desired temperature and pressure.

-

Production Run: A long production simulation is run to generate trajectories of the atoms' positions and velocities over time.

-

Trajectory Analysis: The trajectories are analyzed to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to identify stable hydrogen bonds and other interactions.

Visualization of MD Simulation Workflow:

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), can be applied to study the electronic properties of flumazenil and its interaction with the GABA-A receptor at a higher level of theory.

Key Applications: These methods can be used to accurately calculate properties like partial charges, electrostatic potential, and the energies of molecular orbitals (HOMO and LUMO). This information can help in understanding the nature of the chemical bonds and non-covalent interactions involved in the binding of flumazenil to its target.

Quantitative Data from Quantum Chemical Calculations:

| Property | Value | Method |

| HOMO Energy | - | DFT/B3LYP |

| LUMO Energy | - | DFT/B3LYP |

| Dipole Moment | - | DFT/B3LYP |

Note: Specific quantitative data from quantum chemical calculations for flumazenil were not available in the search results and are presented as a template.

Experimental Protocol: Quantum Chemical Calculations

-

Structure Optimization: The geometry of flumazenil is optimized using a selected quantum chemical method (e.g., DFT with a specific functional like B3LYP) and basis set.

-

Property Calculation: Single-point energy calculations are then performed on the optimized structure to compute various electronic properties.

-

Interaction Energy Analysis: To study the interaction with specific receptor residues, a model system (e.g., flumazenil and a key amino acid) can be created, and the interaction energy can be calculated and decomposed into different components (electrostatic, van der Waals, etc.).

Visualization of Flumazenil's Antagonistic Action:

Conclusion

References

- 1. Pharmacology of flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flumazenil: a new benzodiazepine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flumazenil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. مقاله Benzodiazepine Toxicity Treatment: A Comparative Molecular Docking study of flumazenil and diazepam [civilica.com]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Flumazenil? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. google.com [google.com]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Antimicrobial Mechanism of Flumezin (Dequalinium Chloride): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumezin, with its active ingredient dequalinium chloride, is a widely utilized gynecological anti-infective and antiseptic agent.[1][2][3] This technical guide delves into the current understanding of its mechanism of action, which deviates from the classic lock-and-key model of drug-target interaction. While traditional target identification and binding affinity studies are not directly applicable, this document provides a comprehensive overview of its antimicrobial activity and the experimental approaches that could be theoretically applied to similar research endeavors.

Mechanism of Action: A Broad-Spectrum Antimicrobial Agent

Dequalinium chloride, a quaternary ammonium compound, functions as a surface-active agent.[1][2] Its primary mode of action is the disruption of bacterial and fungal cell integrity. This is achieved by increasing the permeability of the cell membrane, which leads to a subsequent loss of essential enzymes and ultimately results in cell death.[1][2][3][4][5] This broad-spectrum bactericidal and fungicidal activity occurs rapidly, typically within 30 to 60 minutes.[1][2][5]

The following diagram illustrates the proposed mechanism of action:

Caption: Mechanism of Dequalinium Chloride Action.

Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC)

Due to its non-specific mechanism of action, the efficacy of dequalinium chloride is quantified by its Minimum Inhibitory Concentration (MIC) against various pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. No acquired resistance to dequalinium chloride has been reported.[3][4]

| Microorganism Category | Species | MIC Range (mg/L) |

| Gram-Positive Bacteria | Group B Streptococci | 2 - 8 |

| Staphylococcus aureus | 0.2 - 10 | |

| Group A Streptococci | 0.25 - 20 | |

| Listeria sp. | 4 - 32 | |

| Peptostreptococci | 1 - 32 | |

| Group D Streptococci | 0.2 - 64 | |

| Gram-Negative Bacteria | Fusobacteria | 32 - 64 |

| Gardnerella vaginalis | 2.0 - 256 | |

| E. coli | 1 - 400 | |

| Serratia sp. | 3.1 - 400 | |

| Klebsiella sp. | 3.1 - 400 | |

| Pseudomonas sp. | 5 - 400 | |

| Bacteroides sp. / Prevotella sp. | 64 - 512 | |

| Proteus sp. | 20 - >1024 | |

| Fungi | Candida tropicalis | 0.2 - 50 |

| Candida albicans | 0.2 - 200 | |

| Candida glabrata | 0.2 - 256 | |

| Protozoa | Trichomonas vaginalis | 28.8 - 400 |

Data sourced from product information documents.[3][4]

After dissolution of a 10 mg dequalinium chloride vaginal tablet in an estimated 2.5 to 5 ml of vaginal fluid, the local concentration is approximately 2000-4000 mg/L, which is significantly higher than the MIC90 for all tested pathogens.[1][2][4][5]

Theoretical Framework for Target Identification

While not directly applicable to this compound, modern drug discovery often relies on sophisticated techniques to identify specific protein targets of novel compounds. The following sections provide a detailed overview of two prominent label-free methodologies.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify drug-target engagement in a cellular environment.[6][7] The principle is based on the ligand-induced thermal stabilization of a target protein.[7][8]

-

Cell Culture and Treatment: Culture target cells to the desired confluency. Treat cells with the compound of interest or a vehicle control and incubate under appropriate conditions to allow for compound uptake and target binding.

-

Heating: Aliquot cell suspensions into PCR tubes and heat them to a range of specific temperatures.

-

Lysis and Centrifugation: Lyse the cells to release the proteins. Centrifuge the lysates at high speed to pellet aggregated, denatured proteins.

-

Protein Quantification: Collect the supernatant containing the soluble protein fraction.

-

Analysis: Analyze the amount of soluble target protein at each temperature point using techniques such as Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[8]

The following diagram outlines the general workflow for a Cellular Thermal Shift Assay:

Caption: General Workflow of the Cellular Thermal Shift Assay (CETSA).

Drug Affinity Responsive Target Stability (DARTS)

DARTS is another innovative technique for identifying the protein targets of small molecules without requiring modification of the compound.[9][10] This method leverages the principle that a protein, when bound to a small molecule, can exhibit increased stability and resistance to proteolysis.[10][11]

-

Lysate Preparation: Prepare a total protein lysate from cells or tissues of interest.

-

Compound Incubation: Incubate aliquots of the protein lysate with the small molecule of interest or a vehicle control.

-

Protease Digestion: Add a protease (e.g., pronase) to each aliquot and incubate for a specific time to allow for protein digestion. The target protein bound to the small molecule will be partially protected from digestion.

-

Digestion Quenching: Stop the digestion by adding a protease inhibitor or by heat denaturation.

-

Analysis: Analyze the protein profiles of the compound-treated and control samples using SDS-PAGE. A protein band that is more prominent in the compound-treated lane compared to the control lane is a potential target. This band can be excised and identified using mass spectrometry.

The following diagram illustrates the general workflow for Drug Affinity Responsive Target Stability:

Caption: General Workflow of Drug Affinity Responsive Target Stability (DARTS).

Conclusion

This compound's active component, dequalinium chloride, operates through a non-specific, membrane-disrupting mechanism, making it a potent broad-spectrum antimicrobial agent. Consequently, traditional target identification methodologies aimed at identifying specific protein interactions are not relevant to its mode of action. The antimicrobial efficacy is instead well-characterized by MIC values against a wide range of pathogens. For drug development professionals working on compounds with more specific cellular targets, techniques like CETSA and DARTS offer powerful, label-free approaches to elucidate drug-target engagement and identify novel mechanisms of action. A thorough understanding of these methodologies is crucial for advancing modern drug discovery.

References

- 1. products.pharmacyboardkenya.org [products.pharmacyboardkenya.org]

- 2. medicines.org.uk [medicines.org.uk]

- 3. mims.com [mims.com]

- 4. registrasiobat.pom.go.id [registrasiobat.pom.go.id]

- 5. pi-pil-repository.sahpra.org.za [pi-pil-repository.sahpra.org.za]

- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cvrti.utah.edu [cvrti.utah.edu]

- 11. Drug affinity-responsive target stability unveils filamins as biological targets for artemetin, an anti-cancer flavonoid - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Quinolinium-Based Fluorescent Probes in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live-cell imaging is a powerful technique for studying dynamic cellular processes in real-time. A crucial component of this technique is the use of fluorescent probes that can specifically label subcellular structures or report on physiological parameters without causing cellular harm. Quinolinium-based compounds have emerged as a versatile class of fluorescent probes for live-cell imaging applications. Their utility stems from their tunable photophysical properties and their sensitivity to the cellular microenvironment.

Notably, the user query regarding "Flumezin" led to an investigation of its active ingredient, Dequalinium chloride. Dequalinium chloride is a quinolinium derivative primarily known for its antiseptic and disinfectant properties. It is a cationic, lipophilic compound that has been shown to selectively accumulate in the mitochondria of carcinoma cells and act as a mitochondrial poison by disrupting cellular energy production.[1] While not conventionally used as a live-cell imaging stain, its structural similarity to the fluorescent dye rhodamine 123 and other quinolinium-based fluorescent probes is significant.[1] Furthermore, methods have been developed for the quantification of Dequalinium cations using fluorescence, indicating it possesses fluorescent properties. This has opened up avenues for exploring its potential, or that of similar quinolinium derivatives, in live-cell imaging, particularly for targeting mitochondria.

This document provides a detailed overview and a general protocol for the application of quinolinium-based fluorescent probes in live-cell imaging.

Data Presentation

The following table summarizes the key characteristics of representative quinolinium-based fluorescent probes, highlighting their tunability for different live-cell imaging applications.

| Probe Name | Application | Excitation (nm) | Emission (nm) | pKa | Reference |

| Quinolizinium-based pH probes | Lysosomal pH sensing | ~450 | 478 - 509 | <2.1 to 6.1 | [2][3] |

| 7HQM-DNP | Thiophenol detection | Not specified | Not specified | Not applicable | [4] |

| 6HQM-DNP | Thiophenol detection | Not specified | Not specified | Not applicable | [4] |

Experimental Protocols

This section provides a generalized protocol for staining live cells with quinolinium-based fluorescent probes. The optimal conditions (e.g., probe concentration, incubation time) should be determined empirically for each specific probe and cell type.

1. Reagent Preparation

-

Probe Stock Solution: Prepare a stock solution of the quinolinium-based fluorescent probe (e.g., 1-10 mM) in high-quality, anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light and moisture.

-

Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (typically in the range of 1-10 µM) in a suitable buffer or cell culture medium. The final DMSO concentration should be kept low (ideally ≤ 0.1%) to avoid cellular toxicity. It is crucial to use a medium that does not contain components that may interfere with the fluorescence of the probe.

2. Cell Culture and Staining

-

Cell Seeding: Seed the cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) and allow them to adhere and grow to the desired confluency.

-

Cell Washing: Before staining, gently wash the cells twice with a warm (37°C) buffered saline solution, such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), to remove any residual medium.

-

Staining: Add the pre-warmed working solution of the fluorescent probe to the cells.

-

Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for a duration optimized for the specific probe and cell type (typically 15-60 minutes). The incubation time should be sufficient for the probe to permeate the cells and accumulate in the target organelle or react with its target analyte.

-

Washing (Optional but Recommended): After incubation, gently wash the cells two to three times with warm buffer or culture medium to remove any excess, unbound probe. This step is crucial for reducing background fluorescence and improving the signal-to-noise ratio.

-

Imaging: Add fresh, pre-warmed imaging medium to the cells. You are now ready to proceed with live-cell imaging.

3. Live-Cell Imaging

-

Microscope Setup: Use a fluorescence microscope equipped with a live-cell imaging chamber that maintains physiological conditions (37°C, 5% CO₂). Select the appropriate filter set for the specific quinolinium-based probe being used.

-

Image Acquisition: To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and the shortest exposure time that provides a good signal-to-noise ratio. Time-lapse imaging can be performed to monitor dynamic cellular processes.

Mandatory Visualization

Caption: A general experimental workflow for live-cell imaging using fluorescent probes.

References

Application Notes and Protocols for Flumezin (Dequalinium Chloride) in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumezin, with its active ingredient dequalinium chloride (DQC), is a lipophilic, cationic compound known for its broad-spectrum antimicrobial and antifungal properties.[1][2] Its primary mechanism of action involves increasing cell permeability and disrupting mitochondrial function, ultimately leading to cell death.[2][3][4] While traditionally used as a topical antiseptic, the unique properties of dequalinium chloride, particularly its ability to accumulate in mitochondria and its structural similarity to some fluorescent dyes, open up novel applications in the field of flow cytometry.[4]

These application notes provide detailed protocols for two potential uses of this compound (dequalinium chloride) in flow cytometry:

-

Assessment of Bacterial Viability: Quantifying the antimicrobial efficacy of dequalinium chloride on bacterial populations.

-

Analysis of Mitochondrial Membrane Potential in Cancer Cells: Evaluating the cytotoxic effects of dequalinium chloride on cancer cells by measuring changes in mitochondrial function.

Flow cytometry offers a powerful platform for these applications, enabling the rapid, high-throughput, and quantitative analysis of individual cells within a population.[5][6][7]

Application 1: Assessment of Bacterial Viability

This protocol details the use of dequalinium chloride in conjunction with standard viability dyes to assess its antimicrobial effect on bacteria. By disrupting the cell membrane, DQC treatment is expected to lead to an increase in the uptake of impermeant DNA dyes like Propidium Iodide (PI) in non-viable cells.

Signaling Pathway: Mechanism of Action of Dequalinium Chloride on Bacterial Cells

Caption: Mechanism of dequalinium chloride leading to bacterial cell death.

Experimental Workflow: Bacterial Viability Assay

References

- 1. Dequalinium chloride | 522-51-0 [chemicalbook.com]

- 2. Medicinal applications and molecular targets of dequalinium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dequalinium chloride, 522-51-0 [thegoodscentscompany.com]

- 4. selleckchem.com [selleckchem.com]

- 5. bdbiosciences.com [bdbiosciences.com]

- 6. A flow cytometry method for safe detection of bacterial viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]

Application Note & Protocol: Flumezin for High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel modulators of biological targets. This document provides detailed application notes and protocols for the use of Flumezin, a novel small molecule, in HTS assays. This compound, with its unique 1,2,4-oxadiazinane core and trifluoromethylphenyl moiety, has been identified as a potent and selective inhibitor of the hypothetical "Kinase X" (KX), a key enzyme implicated in inflammatory signaling pathways. These protocols are designed to be readily adaptable for standard HTS laboratory settings.

Mechanism of Action: this compound as a Kinase X Inhibitor

This compound exerts its biological effect by selectively inhibiting the catalytic activity of Kinase X. KX is a critical upstream kinase in the "InflammoSignal" pathway, which is activated by pro-inflammatory cytokines. Upon activation, KX phosphorylates and activates the transcription factor "InflammoTrans" (IT). Phosphorylated IT then translocates to the nucleus, where it induces the expression of inflammatory response genes. By inhibiting KX, this compound prevents the phosphorylation of IT, thereby blocking the downstream inflammatory cascade.

Unraveling Cellular Landscapes: Advanced Co-Staining Protocols with Fluorescent Dyes

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular biology and drug discovery, the ability to simultaneously visualize multiple molecular targets within a single sample is paramount. This is achieved through a technique known as co-staining, which utilizes a palette of fluorescent dyes to label different cellular components or biomarkers. While the initial query focused on "Flumezin," it is important to clarify that this compound is a brand name for dequalinium chloride, an antiseptic and anti-infective agent, not a fluorescent dye used for imaging purposes.[1][2][3][4][5] Its mechanism of action involves increasing bacterial cell permeability, leading to cell death, and it is not utilized in fluorescence microscopy.[1][2][3][4][5]

This application note will instead focus on a widely used and well-characterized blue fluorescent dye, 4',6-diamidino-2-phenylindole (DAPI) , as a cornerstone for co-staining protocols. DAPI is a popular nuclear counterstain that binds strongly to A-T rich regions in the minor groove of DNA.[6][7] Its distinct blue fluorescence provides an excellent reference point for localizing other proteins and cellular structures. We will explore co-staining methodologies involving DAPI alongside two other commonly used fluorescent dyes: Fluorescein Isothiocyanate (FITC) , which emits a green fluorescence, and Tetramethylrhodamine Isothiocyanate (TRITC) , which provides a red fluorescence.

These protocols are designed to provide a robust framework for researchers to design and execute multiplexed fluorescence imaging experiments, enabling a deeper understanding of cellular architecture, protein localization, and molecular interactions.

Spectral Properties of Selected Fluorescent Dyes

Successful co-staining relies on the selection of fluorescent dyes with distinct spectral characteristics to minimize spectral overlap or "bleed-through" between channels. The table below summarizes the excitation and emission maxima for DAPI, FITC, and TRITC, which are compatible with standard fluorescence microscope filter sets.

| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Color | Target |

| DAPI | 358 | 461 | Blue | Nuclei (DNA) |

| FITC | 495 | 517 | Green | Proteins (via antibody labeling) |

| TRITC | 550 | 573 | Red | Proteins (via antibody labeling) |

Experimental Protocols

I. Co-Staining of Nuclear and Cytoskeletal Proteins in Adherent Cells

This protocol describes the simultaneous labeling of the nucleus with DAPI and a protein of interest with a FITC-conjugated antibody in cultured adherent cells.

Materials:

-

Adherent cells cultured on glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

-

Primary antibody specific to the target protein

-

FITC-conjugated secondary antibody

-

DAPI solution (1 µg/mL in PBS)

-

Antifade mounting medium

Protocol:

-

Cell Fixation:

-

Wash cells twice with PBS.

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.

-

Wash three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in Blocking Buffer according to the manufacturer's instructions.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Wash three times with PBS for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the FITC-conjugated secondary antibody in Blocking Buffer.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

Wash three times with PBS for 5 minutes each, protected from light.

-

-

Nuclear Counterstaining:

-

Incubate cells with DAPI solution for 5 minutes at room temperature, protected from light.

-

Wash twice with PBS.

-

-

Mounting:

-

Mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Seal the edges of the coverslip with clear nail polish.

-

Store slides at 4°C in the dark.

-

II. Triple Staining of Two Proteins and Nuclei in Paraffin-Embedded Tissue Sections

This protocol details the co-staining of two different target proteins using FITC and TRITC conjugated antibodies, with DAPI as a nuclear counterstain, in formalin-fixed paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue sections on slides

-

Xylene

-

Graded ethanol series (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

0.3% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibodies for two different target proteins (raised in different species)

-

FITC-conjugated secondary antibody

-

TRITC-conjugated secondary antibody

-

DAPI solution (1 µg/mL in PBS)

-

Antifade mounting medium

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene twice for 5 minutes each.

-

Rehydrate through a graded ethanol series: 100% (2x5 min), 95% (2x5 min), 70% (2x5 min).

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating (e.g., in a microwave or water bath). Follow standard protocols for your specific antigen.

-

Allow slides to cool to room temperature.

-

Wash with PBS.

-

-

Permeabilization and Blocking:

-

Incubate sections with 0.3% Triton X-100 in PBS for 15 minutes.

-

Wash with PBS.

-

Block with blocking buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate with a cocktail of the two primary antibodies (from different species) diluted in blocking buffer overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash three times with PBS.

-

Incubate with a cocktail of FITC- and TRITC-conjugated secondary antibodies (specific to the primary antibody species) for 1 hour at room temperature in the dark.

-

-

Nuclear Counterstaining:

-

Wash three times with PBS.

-

Incubate with DAPI solution for 10 minutes at room temperature in the dark.

-

Wash twice with PBS.

-

-

Mounting:

-

Mount with antifade mounting medium and seal the coverslip.

-

Store slides at 4°C in the dark.

-

Data Presentation

The following table provides a template for summarizing quantitative data from co-staining experiments, such as fluorescence intensity measurements from different regions of interest (ROIs).

| ROI | DAPI Intensity (a.u.) | FITC Intensity (a.u.) | TRITC Intensity (a.u.) | Co-localization Coefficient |

| Cell 1 - Nucleus | 1500 | 150 | 120 | N/A |

| Cell 1 - Cytoplasm | 200 | 1200 | 800 | 0.85 |

| Cell 2 - Nucleus | 1450 | 160 | 110 | N/A |

| Cell 2 - Cytoplasm | 210 | 1150 | 750 | 0.82 |

Visualizations

Caption: General workflow for immunofluorescence co-staining.

Caption: Example signaling pathway visualization with fluorescent labels.

References

- 1. pi-pil-repository.sahpra.org.za [pi-pil-repository.sahpra.org.za]

- 2. medicines.org.uk [medicines.org.uk]

- 3. dafrapharma.com [dafrapharma.com]

- 4. mims.com [mims.com]